1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine
Overview
Description
1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with methoxy groups at the 2 and 4 positions of one benzyl group and a methyl group at the 2 position of the other benzyl group
Preparation Methods
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzyl chloride and 2-methylbenzyl chloride.
Nucleophilic Substitution: The piperazine ring is formed through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethoxybenzyl chloride and 2-methylbenzyl chloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The methoxy and methyl groups on the benzyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the piperazine ring, yielding the corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide).
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the methoxy and methyl substitutions, resulting in different chemical and biological properties.
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine: Contains only one methoxy group, leading to variations in reactivity and biological activity.
1-(2,4-Dimethoxybenzyl)-4-benzylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-18(17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDDKTIJWRFMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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